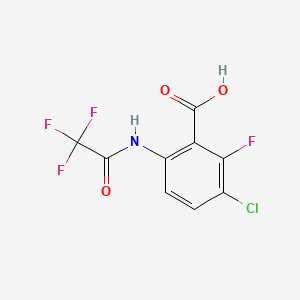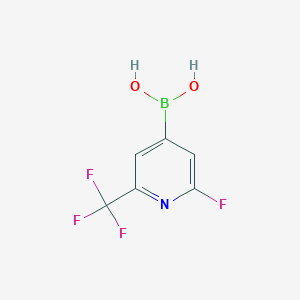amine](/img/structure/B13456234.png)
[(2-Methoxyquinolin-4-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyquinolin-4-yl)methylamine is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyquinolin-4-yl)methylamine typically involves the reaction of 2-methoxyquinoline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxyquinoline, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours.
Industrial Production Methods
Industrial production of (2-Methoxyquinolin-4-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyquinolin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy group and the methylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methoxyquinolin-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methoxyquinolin-4-yl)methylamine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it may induce apoptosis and inhibit cell proliferation by interacting with specific cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methoxy and methylamine groups.
2-Methylquinoline: A derivative with a methyl group at the 2-position instead of a methoxy group.
4-Methylquinoline: A derivative with a methyl group at the 4-position instead of a methoxy group.
Uniqueness
(2-Methoxyquinolin-4-yl)methylamine is unique due to the presence of both the methoxy group and the methylamine moiety, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(2-methoxyquinolin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H14N2O/c1-13-8-9-7-12(15-2)14-11-6-4-3-5-10(9)11/h3-7,13H,8H2,1-2H3 |
Clé InChI |
WAOSHXFTSQHESC-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=NC2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


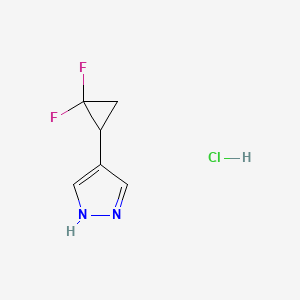
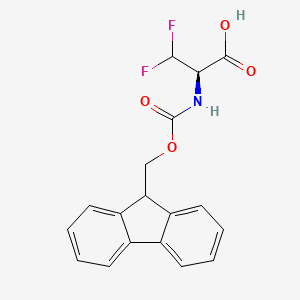
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
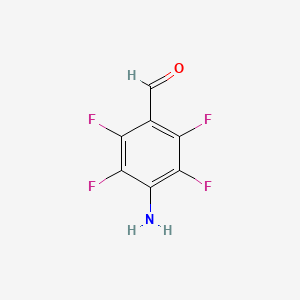
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)
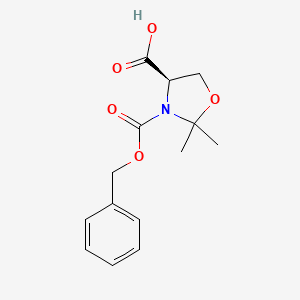
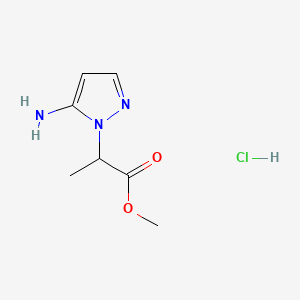
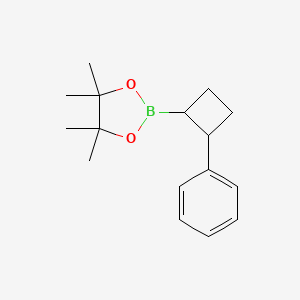
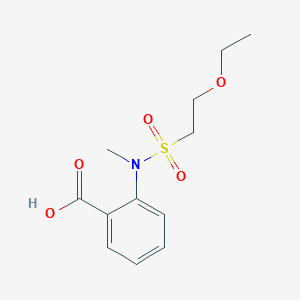
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
